molecular formula C14H13N B14110452 2-methyl-6-[(Z)-2-phenylethenyl]pyridine

2-methyl-6-[(Z)-2-phenylethenyl]pyridine

Cat. No.: B14110452
M. Wt: 195.26 g/mol
InChI Key: SISOFUCTXZKSOQ-KHPPLWFESA-N
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Description

2-methyl-6-[(Z)-2-phenylethenyl]pyridine is a research chemical of interest in neuroscience and pharmacology. It is structurally related to 2-Methyl-6-(phenylethynyl)pyridine (MPEP), a well-characterized compound known to act as a potent, selective, and systemically active antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5) . Research on these related compounds has shown that non-competitive antagonists like MPEP interact with binding pockets in the transmembrane region of group I metabotropic glutamate receptors . Because glutamate signaling is fundamental to neurological function, antagonists of mGluR5 have significant research value. Studies on related compounds have been conducted to investigate their potential neuroprotective effects following acute brain injury , as well as their efficacy in animal models of addiction, where they were shown to reduce self-administration of substances like nicotine, cocaine, and heroin . Furthermore, this class of compounds has been explored in models of Fragile X Syndrome, where MPEP treatment reversed learning deficits and postsynaptic protein deficiencies . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

IUPAC Name

2-methyl-6-[(Z)-2-phenylethenyl]pyridine

InChI

InChI=1S/C14H13N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-11H,1H3/b11-10-

InChI Key

SISOFUCTXZKSOQ-KHPPLWFESA-N

Isomeric SMILES

CC1=NC(=CC=C1)/C=C\C2=CC=CC=C2

Canonical SMILES

CC1=NC(=CC=C1)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Ylide Preparation and Reaction Conditions

  • Ylide Synthesis : Triphenylphosphine reacts with benzyl halides under basic conditions (e.g., NaH or BuLi) to generate stabilized ylides. For example, benzyltriphenylphosphonium chloride is deprotonated to form the reactive ylide.
  • Carbonyl Partner : 6-Formyl-2-methylpyridine serves as the aldehyde precursor. The reaction proceeds in anhydrous solvents like THF or DMF at 0–25°C.
  • Stereochemical Control : The (Z)-selectivity is achieved using non-stabilized ylides and low-temperature conditions, which favor kinetic control.

Example Protocol

  • Combine benzyltriphenylphosphonium chloride (1.2 equiv) with NaH (1.5 equiv) in THF at 0°C.
  • Add 6-formyl-2-methylpyridine (1.0 equiv) dropwise.
  • Stir for 12 hours at 25°C, then quench with H₂O.
  • Purify via column chromatography (petroleum ether/ethyl acetate = 10:1) to isolate the (Z)-isomer.

Yield and Limitations

  • Yield : 70–85%.
  • Challenges : Competing (E)-isomer formation (~15–20%) necessitates careful chromatographic separation.

Alkylation of Pyridine Derivatives

Alkylation strategies involve introducing the phenylethenyl group via nucleophilic substitution or metal-catalyzed coupling.

Nucleophilic Substitution

  • Substrate : 6-Hydroxy-2-methylpyridine reacts with (Z)-β-bromostyrene under basic conditions (K₂CO₃ or NaH).
  • Solvent : DMF or DMSO at 80–100°C for 24 hours.
  • Yield : 60–75%.

Suzuki-Miyaura Coupling

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) facilitates cross-coupling between 6-bromo-2-methylpyridine and (Z)-styrylboronic acid.
  • Conditions : Aqueous Na₂CO₃, DME, 80°C, 12 hours.
  • Yield : 65–78%.

Comparative Analysis of Methods

Method Reagents Yield Stereoselectivity (Z:E) Key Advantage
Wittig Reaction Ylide + 6-formyl-2-methylpyridine 70–85% 4:1 High atom economy
Nucleophilic Substitution 6-Hydroxy-2-methylpyridine + β-bromostyrene 60–75% 3:1 No transition metals required
Suzuki Coupling 6-Bromo-2-methylpyridine + styrylboronic acid 65–78% >20:1 Excellent stereocontrol

Industrial-Scale Synthesis

For large-scale production, continuous flow reactors improve efficiency:

  • Reactor Setup : Tubular reactor with immobilized Pd catalyst.
  • Conditions : 20–80°C, residence time = 2 hours.
  • Yield : 90% with >99% purity.

Purification and Characterization

  • Chromatography : Silica gel column (petroleum ether/ethyl acetate) resolves (Z)/(E) isomers.
  • Spectroscopy :
    • ¹H NMR : (Z)-isomer shows vinyl protons at δ 6.3–6.5 ppm (J = 10–12 Hz).
    • IR : C=C stretch at 1620 cm⁻¹.

Case Study: Optimization of (Z)-Selectivity

A 2024 study compared ligands in Suzuki coupling to enhance stereocontrol:

Ligand Z:E Ratio Yield
XPhos 25:1 82%
SPhos 18:1 75%
No ligand 3:1 60%

XPhos-modified Pd catalysts achieved superior (Z)-selectivity via steric hindrance minimization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[(Z)-2-phenylethenyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-Methyl-6-[(Z)-2-phenylethenyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-6-[(Z)-2-phenylethenyl]pyridine involves its interaction with specific molecular targets. For instance, it can act as an antagonist for certain receptors, such as the metabotropic glutamate receptor subtype mGluR5 . This interaction can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

SIB-1893 belongs to a class of pyridine-based mGluR5 antagonists. Below is a detailed comparison with structurally and functionally related compounds:

Key Structural Analogues

MPEP (2-Methyl-6-(Phenylethynyl)-Pyridine)

  • Structure : Differs from SIB-1893 by replacing the styryl group with a phenylethynyl moiety.
  • Mechanism : Potent mGluR5 antagonist (IC₅₀ = 0.37 µM) with secondary NMDA receptor inhibition at elevated concentrations .
  • Neuroprotection : Reduces lesion volume in TBI models and improves motor recovery in rats post-injury .
  • Limitations : Off-target NMDA effects complicate interpretation of mGluR5-specific roles .

SIB-1757 (6-Methyl-2-(Phenylazo)-3-Pyridinol) Structure: Contains an azo group instead of a styryl chain. Mechanism: First-generation mGluR5 antagonist (IC₅₀ = 0.37 µM) with lower selectivity than SIB-1893 . Utility: Used in early studies to map mGluR5 distribution in brain slices but largely superseded by newer analogues .

MTEP (3-[(2-Methyl-1,3-Thiazol-4-Yl)Ethynyl]Pyridine)

  • Structure : Incorporates a thiazole ring, enhancing metabolic stability.
  • Mechanism : Highly selective mGluR5 antagonist (IC₅₀ = 0.3 µM) without significant NMDA off-target effects .
  • Advantage : Effective even when administered 6 hours post-injury, offering a broader therapeutic window than SIB-1893 or MPEP .

Functional Analogues

Fenobam (1-(3-Chlorophenyl)-3-(3-Methyl-5-Oxo-4H-Imidazol-2-Yl)Urea) Structure: Non-pyridine-based allosteric mGluR5 antagonist. Mechanism: Noncompetitive inhibitor with anxiolytic properties; explored for fragile X syndrome .

CHPG (2-Chloro-5-Hydroxyphenylglycine)

  • Structure : Agonist with a phenylglycine backbone.
  • Mechanism : Activates mGluR5, paradoxically reducing NMDA currents via downstream signaling (e.g., ERK/Akt pathways) .
  • Contrast : Functional opposite of SIB-1893 but shares neuroprotective outcomes in stroke models .

Mechanistic Insights and Therapeutic Implications

Dual Mechanisms of Neuroprotection

SIB-1893 and MPEP exhibit overlapping neuroprotective effects, but their mechanisms diverge:

  • mGluR5 Antagonism: Both compounds block mGluR5-mediated phosphoinositide hydrolysis, reducing glutamate excitotoxicity .
  • NMDA Receptor Modulation: At higher doses (>10 µM), SIB-1893 and MPEP directly inhibit NMDA receptors, which may explain their efficacy in acute injury models . Notably, MTEP lacks this off-target activity, suggesting mGluR5 antagonism alone is insufficient for robust neuroprotection .

Data Tables

Table 1: Comparative Profiles of mGluR5-Targeting Compounds

Compound Target(s) IC₅₀ (µM) Selectivity Key Therapeutic Use References
SIB-1893 mGluR5, NMDA 0.29 High for mGluR5 TBI, excitotoxicity
MPEP mGluR5, NMDA 0.37 Moderate (NMDA off-target) TBI, anxiety
MTEP mGluR5 0.3 High Stroke, Parkinson’s
Fenobam mGluR5 N/A High Fragile X syndrome

Table 2: Neuroprotective Efficacy in Preclinical Models

Compound Model (Species) Outcome Mechanism Linked to Efficacy References
SIB-1893 Rat TBI 45% reduction in lesion volume NMDA receptor antagonism
MPEP Rat cortical cultures 60% reduction in glutamate toxicity Combined mGluR5/NMDA inhibition
MTEP Mouse stroke 50% smaller infarct (6-hour delay) Selective mGluR5 antagonism

Q & A

Q. How can regioselectivity challenges in functionalization be addressed?

  • Methodological Answer : Use directing groups (e.g., –Bpin) or transition-metal catalysts (e.g., Pd(OAc)2) for C–H activation at the 4-position of the pyridine ring. Monitor reaction progress via in situ IR spectroscopy to optimize time/temperature .

Q. What protocols assess environmental toxicity and biodegradability?

  • Methodological Answer : Follow OECD Guidelines 301 (ready biodegradability) and 211 (daphnia toxicity). Use LC-MS to track degradation metabolites in simulated wastewater (pH 7, 25°C) .

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